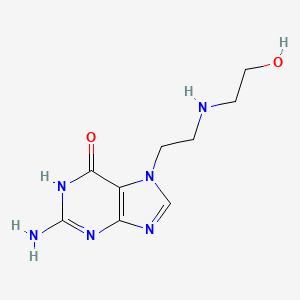
N-(2-Hydroxyethyl)-N-(2-(7-guaninyl)ethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-N-(2-(7-guaninyl)ethyl)amine is a synthetic organic compound that features a guanine base linked to an ethylamine chain with a hydroxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-(2-(7-guaninyl)ethyl)amine typically involves the following steps:
Starting Materials: Guanine, 2-bromoethylamine hydrobromide, and ethylene oxide.
Reaction Steps:
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)-N-(2-(7-guaninyl)ethyl)amine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The guanine base can be reduced under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of N-(2-oxoethyl)-N-(2-(7-guaninyl)ethyl)amine.
Reduction: Formation of reduced guanine derivatives.
Substitution: Formation of various substituted amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and RNA due to the presence of the guanine base.
Medicine: Potential use in drug design and development, particularly in targeting nucleic acid structures.
Industry: Possible applications in the development of biochemical assays and diagnostic tools.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)-N-(2-(7-guaninyl)ethyl)amine would depend on its specific interactions with biological targets. Generally, compounds with guanine bases can interact with nucleic acids, potentially affecting processes like DNA replication and transcription. The hydroxyethyl group may enhance solubility and facilitate interactions with enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxyethyl)-N-(2-(adeninyl)ethyl)amine: Similar structure but with an adenine base.
N-(2-Hydroxyethyl)-N-(2-(cytosinyl)ethyl)amine: Similar structure but with a cytosine base.
N-(2-Hydroxyethyl)-N-(2-(thymidinyl)ethyl)amine: Similar structure but with a thymine base.
Uniqueness
N-(2-Hydroxyethyl)-N-(2-(7-guaninyl)ethyl)amine is unique due to the presence of the guanine base, which can form specific hydrogen bonds and interactions with nucleic acids. This makes it particularly interesting for studies related to DNA and RNA.
Propiedades
Número CAS |
98627-74-8 |
|---|---|
Fórmula molecular |
C9H14N6O2 |
Peso molecular |
238.25 g/mol |
Nombre IUPAC |
2-amino-7-[2-(2-hydroxyethylamino)ethyl]-1H-purin-6-one |
InChI |
InChI=1S/C9H14N6O2/c10-9-13-7-6(8(17)14-9)15(5-12-7)3-1-11-2-4-16/h5,11,16H,1-4H2,(H3,10,13,14,17) |
Clave InChI |
WFOFYAHZXSXGPD-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1CCNCCO)C(=O)NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Methylphenyl)sulfanyl]propan-2-amine](/img/structure/B14331225.png)
![2-[2-(4-Morpholinyl)ethyl]benzonitrile](/img/structure/B14331233.png)
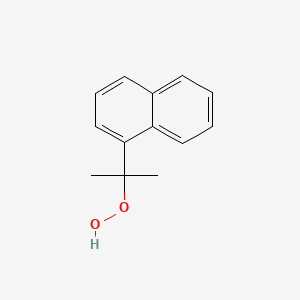

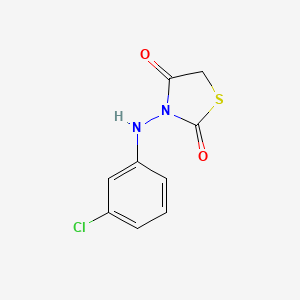

![1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B14331255.png)

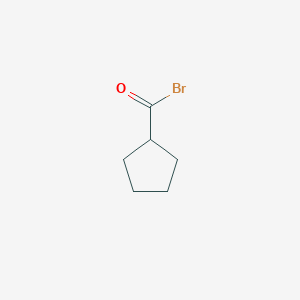
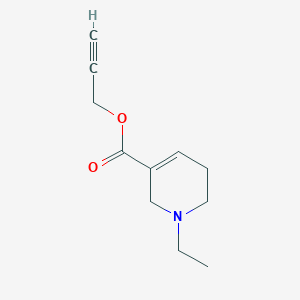
![N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine](/img/structure/B14331288.png)

![4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile](/img/structure/B14331294.png)
![1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene](/img/structure/B14331301.png)
